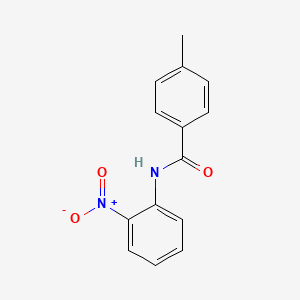

4-methyl-N-(2-nitrophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWSTMONQJLXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383066 | |

| Record name | 4-methyl-N-(2-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56564-44-4 | |

| Record name | 4-methyl-N-(2-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl N 2 Nitrophenyl Benzamide

Established Synthetic Pathways to N-Substituted Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods have been developed for the preparation of N-substituted benzamides.

Acylation Reactions Involving Anilines and Benzoyl Halides

A widely employed and classical method for synthesizing N-substituted benzamides is the acylation of anilines with benzoyl halides. This nucleophilic acyl substitution reaction is typically carried out by reacting an aniline (B41778) derivative with a benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. ncert.nic.in

For instance, the synthesis of various N-substituted benzamide (B126) derivatives has been successfully achieved using this approach. researchgate.netnih.govnanobioletters.commdpi.com The reaction of 2-nitroaniline (B44862) with 4-methylbenzoyl chloride would be a direct route to 4-methyl-N-(2-nitrophenyl)benzamide. The general scheme involves the nucleophilic attack of the amino group of the aniline on the carbonyl carbon of the benzoyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. ncert.nic.innih.gov The reactivity of the aniline can be influenced by the substituents on the aromatic ring; electron-withdrawing groups, like the nitro group in 2-nitroaniline, can decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions or longer reaction times. bohrium.com

A study on the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide demonstrated the effectiveness of the Schotten-Baumann reaction conditions, where an amine and an acyl chloride react in the presence of a base. mdpi.com Similarly, the synthesis of 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide was achieved by reacting 4-methoxy-2-nitroaniline (B140478) with p-methoxybenzoyl chloride in the presence of triethylamine. nih.gov These examples underscore the versatility of this method for a range of substituted anilines and benzoyl chlorides.

Ring-Opening Reactions for Benzamide Scaffold Formation

An alternative strategy for the formation of benzamide scaffolds involves the ring-opening of heterocyclic compounds. One such method is the aminolysis of oxazolones (also known as azlactones). New 5-oxazolones can be synthesized from N-protected amino acids and subsequently reacted with primary aryl amines. benthamdirect.com The nucleophilic attack of the amine on the carbonyl group of the oxazolone (B7731731) ring leads to its opening and the formation of a new benzamide derivative. benthamdirect.com

Microwave-assisted ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with various anilines has also been reported to produce benzamide derivatives in good yields and with reduced reaction times compared to conventional heating methods. researchgate.net This technique offers a potentially more efficient route to certain benzamide structures. Another approach involves the acid-catalyzed ring-opening of precursor molecules to yield bioactive benzamide moieties. nih.gov

Optimized Synthesis of this compound

While general methods provide a foundation, the specific synthesis of this compound can be optimized for improved yield, purity, and sustainability.

Reaction Conditions and Yield Optimization

The direct acylation of 2-nitroaniline with 4-methylbenzoyl chloride is the most probable and direct synthetic route. Optimization of this reaction would involve screening various solvents, bases, reaction temperatures, and stoichiometries of the reactants. For example, a patent describes the production of N-acylnitroaniline derivatives by reacting a nitroaniline compound with an acyl halide in the presence of an alkali metal or alkaline earth metal compound. google.com The choice of base is crucial; stronger bases may be required to deprotonate the less nucleophilic 2-nitroaniline.

The synthesis of a related compound, 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, was achieved with a high yield (93%) by reacting 2-nitroaniline with 4-methylbenzenesulfonyl chloride, highlighting the feasibility of reactions involving 2-nitroaniline. researchgate.net While this is a sulfonamide, the reaction principle is similar to the formation of a benzamide.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-nitroaniline | 4-methylbenzenesulfonyl chloride | 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | 93% | researchgate.net |

| 4-methoxy-2-nitroaniline | p-methoxybenzoyl chloride | 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Not specified | nih.gov |

| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | N-(3-chlorophenethyl)-4-nitrobenzamide | Not specified | mdpi.com |

Green Chemistry Approaches in Benzamide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For benzamide synthesis, this includes solvent-free reactions and the use of greener catalysts.

One approach describes a clean and ecocompatible pathway for the N-benzoylation of anilines using vinyl benzoate (B1203000) as a benzoylating agent under solvent- and activation-free conditions at room temperature. tandfonline.comtandfonline.com This method, however, was noted to be less effective for aromatic amines like anilines. tandfonline.com

Other green approaches focus on the use of reusable catalysts. For example, a stable nickel-decorated SBA-15 nanocomposite has been used as a catalyst for the synthesis of 2-(4-nitrophenyl)benzimidazole, demonstrating the potential of nanocatalysts in related heterocyclic synthesis. researchgate.net While not a direct synthesis of the target molecule, these green methodologies provide a framework for developing more sustainable routes to this compound.

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound can be modified to create a library of analogues and derivatives for various applications. This involves altering the substituents on either of the two aromatic rings.

For instance, a series of N-substituted benzamide derivatives have been synthesized based on the structure of the histone deacetylase inhibitor Entinostat (MS-275). researchgate.netnih.gov These syntheses often involve multi-step procedures, starting from substituted nitrobenzoic acids or anilines. nih.gov The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involved the initial preparation of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which was then converted to the corresponding acid chloride and subsequently reacted with various anilines. nih.gov

The synthesis of N'-substituted benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides demonstrates another avenue for creating derivatives, where a hydrazide linker is introduced and subsequently reacted with various benzaldehydes. mdpi.com Similarly, new benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have been prepared, showcasing the versatility of the benzamide scaffold in constructing more complex molecular architectures. acs.org

Strategies for Structural Modification and Diversification

The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships (SAR). Key strategies for diversification often involve alterations to the amide linkage, the p-tolyl ring, and the o-nitrophenyl ring.

One common approach is the bioisosteric replacement of the amide bond with other functional groups such as 1,2,4-oxadiazoles or 1,3,4-oxadiazoles. nih.gov This strategy aims to improve pharmacokinetic properties like metabolic stability while retaining or enhancing biological activity. nih.gov The synthesis of these bioisosteres typically involves multi-step reaction sequences, starting from the corresponding carboxylic acid and amine precursors. nih.gov

Another diversification strategy focuses on the functionalization of the aromatic rings . This can be achieved through various reactions, including electrophilic aromatic substitution to introduce additional substituents or by utilizing pre-functionalized starting materials. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov Furthermore, C-H functionalization reactions, often directed by the amide group itself, provide a direct route to modify the aromatic core. acs.org

Synthesis of N-methyl and N-isopropyl Substituted Analogues

The introduction of alkyl groups on the amide nitrogen can significantly impact the compound's properties, including its conformation, lipophilicity, and metabolic stability.

N-methylation of benzamides can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of the parent benzamide with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Another approach involves the reaction of a benzoic acid ester, like methyl benzoate, with an aqueous solution of methylamine. google.com This method is particularly suitable for larger-scale synthesis and often proceeds in a heterogeneous phase, with the reaction temperature typically controlled between 20-75°C. google.com

The synthesis of N-isopropyl substituted analogues , such as N-isopropyl-4-methylbenzamide, generally follows similar principles. nih.gov One method involves the reaction of the corresponding acid chloride (4-methylbenzoyl chloride) with isopropylamine. Alternatively, a Mannich-type reaction followed by a decomposition reaction can be employed to synthesize N-methyl isopropylamine, which can then be used in the amidation step. google.com

Below is a table summarizing typical reaction conditions for the synthesis of N-alkylated benzamides.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Reference |

| Methyl benzoate | Aqueous methylamine | - | - | 40 | N-methylbenzamide | google.com |

| 4-methylbenzoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | Room Temp | N-isopropyl-4-methylbenzamide | nih.gov |

| Anhydrous isopropylamine | Formalin solution | - | - | Cold | 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine | google.com |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the aromatic rings in this compound can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications can influence the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile.

Electron-donating groups , such as alkyl (-R), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring. nih.govyoutube.com This can enhance the reactivity of the ring towards electrophilic substitution and can also influence the acidity or basicity of nearby functional groups. quora.comstudypug.com For example, the presence of an electron-donating para-methoxy group on a benzamide derivative was found to significantly increase its affinity for the sigma-2 receptor. nih.gov Amide nitrogens can also act as electron-donating groups, directing incoming electrophiles to the ortho and para positions. youtube.com

Electron-withdrawing groups , such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl) groups, decrease the electron density of the aromatic ring. studypug.comnih.govwikipedia.org This generally deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. wikipedia.org The introduction of EWGs can also increase the acidity of protons on the ring or on adjacent functional groups. wikipedia.org In some cases, a combination of both electron-donating and electron-withdrawing groups on the same phenyl ring has been shown to enhance biological activity. nih.gov

The following table provides examples of common electron-donating and electron-withdrawing groups.

| Group Type | Examples | Effect on Aromatic Ring |

| Electron-Donating (EDG) | -CH3, -OH, -OCH3, -NH2 | Activates, ortho, para-directing |

| Electron-Withdrawing (EWG) | -NO2, -CN, -COOH, -Cl | Deactivates, meta-directing (except halogens) |

Purification and Isolation Techniques for Benzamide Compounds

The purification and isolation of benzamide compounds are critical steps to ensure the final product's purity and to enable accurate characterization and biological testing. Common techniques employed include crystallization, column chromatography, and extraction.

Crystallization is a widely used method for purifying solid benzamide derivatives. noblesciencepress.orgpharmacyinfoline.com The choice of solvent is crucial and is often determined empirically. mdpi.com The process typically involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals. pharmacyinfoline.com For some benzamides, a mixture of solvents may be necessary to achieve optimal crystallization.

Column chromatography is a versatile technique for separating benzamides from impurities, especially when dealing with complex reaction mixtures or when trying to separate compounds with similar polarities. researchgate.net Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform). researchgate.net The polarity of the eluent is adjusted to achieve effective separation.

Extraction is frequently used during the work-up of a reaction to separate the desired benzamide from byproducts and unreacted starting materials. google.commdpi.com This often involves partitioning the reaction mixture between an organic solvent and an aqueous solution. Washing the organic layer with dilute acid or base can help remove acidic or basic impurities, respectively. google.commdpi.com For instance, washing with dilute hydrochloric acid can remove unreacted amines, while washing with a sodium bicarbonate solution can remove unreacted carboxylic acids. google.com

The table below outlines common purification techniques for benzamide compounds.

| Technique | Principle | Typical Application |

| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Purification of solid benzamide products. noblesciencepress.orgpharmacyinfoline.com |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation of complex mixtures and purification of non-crystalline products. researchgate.net |

| Extraction | Differential solubility of compounds in two immiscible liquid phases. | Initial work-up of reaction mixtures to remove byproducts and unreacted starting materials. google.commdpi.com |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl N 2 Nitrophenyl Benzamide

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular weight of 4-methyl-N-(2-nitrophenyl)benzamide is established as 256.26 g/mol , detailed mass spectrometry studies, including specific fragmentation patterns from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), are not documented in the public domain. Analysis of related isomers, such as 4-methyl-N-(3-nitrophenyl)benzamide, shows expected fragmentation, including a prominent peak for the 4-methylbenzoyl (tolyl) cation at m/z 119 and the corresponding methylphenyl (tolyl) cation at m/z 91. However, without experimental data for the 2-nitro isomer, a specific analysis of its fragmentation behavior, which would be influenced by the ortho-nitro group, remains speculative.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure

A crystallographic information file (CIF) detailing the results of a single-crystal X-ray diffraction study for this compound could not be located. Such a file is essential for a definitive analysis of its solid-state molecular structure.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without experimental SCXRD data, the fundamental crystallographic parameters—such as the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ)—for this compound are unknown.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed quantitative discussion of intramolecular geometry requires precise data from X-ray diffraction. While the bond lengths, bond angles, and torsion angles are expected to be generally consistent with those of other benzanilides, specific values influenced by the electronic and steric effects of the 4-methyl and 2-nitro substituents cannot be provided.

Investigation of Dihedral Angles between Aromatic Rings

The dihedral angle between the tolyl ring and the nitrophenyl ring is a critical parameter for understanding the molecule's conformation. In similar benzanilides, this angle is typically non-zero due to steric hindrance, leading to a twisted conformation. For instance, in related structures, these angles can vary significantly. However, the precise value for this compound remains undetermined.

Identification and Characterization of Hydrogen Bonding Networks and Crystal Packing

The crystal packing of benzanilides is often governed by intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen (C=O) as an acceptor. The presence of the nitro group introduces additional potential hydrogen bond acceptors. An intramolecular hydrogen bond between the amide N-H and the ortho-nitro group's oxygen is also plausible and would significantly influence the molecular conformation and crystal packing. Without crystallographic data, the specific nature of these interactions and the resulting supramolecular architecture cannot be described.

Focused Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the dedicated computational and theoretical investigation of the specific chemical compound This compound . While extensive research exists for structurally similar benzanilides, nitro-containing aromatic compounds, and other benzamide (B126) derivatives, detailed studies outlining the molecular geometry, electronic properties, intermolecular interactions, and receptor-binding predictions for this exact molecule could not be located.

Consequently, it is not possible to provide a scientifically accurate article that strictly adheres to the requested detailed outline based on currently available research data. Generating such an article would require fabricating data or extrapolating from related but distinct molecules, which would be scientifically unsound.

Research on analogous compounds provides a glimpse into the types of analyses that are common for this class of molecules:

Density Functional Theory (DFT) Calculations: Studies on related benzamides, such as 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide and various N-(nitrophenyl)benzamides, frequently employ DFT to optimize molecular geometry, calculating bond lengths, bond angles, and dihedral angles. tandfonline.comnih.govnih.gov This method is also used to analyze electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with their energy gap, are standard DFT-derived parameters used to assess the chemical reactivity and stability of molecules in this family. tandfonline.com For instance, a narrow HOMO-LUMO gap can suggest higher chemical reactivity and potential for charge transfer within the molecule.

Molecular Electrostatic Potential (MEP): MEP maps are calculated to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. For similar compounds, these maps typically show negative potential around electronegative atoms like oxygen (in carbonyl and nitro groups) and positive potential around hydrogen atoms.

Molecular Docking Studies: Molecular docking is a computational technique used to predict how a molecule might bind to a protein target. nih.govresearchgate.net While series of nitro-substituted benzamides have been evaluated as potential inhibitors for various enzymes, specific docking studies featuring this compound against defined protein targets are not documented in the available literature. researchgate.net

Computational and Theoretical Investigations of 4 Methyl N 2 Nitrophenyl Benzamide

Molecular Docking Studies for Receptor-Ligand Interactions

Characterization of Key Residues and Hydrogen Bond Interactions in Binding Pockets

In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov Additionally, weak C—H⋯O interactions contribute to the formation of a three-dimensional network. nih.gov The central amide fragment in this molecule is nearly planar, and its orientation relative to the phenyl rings influences the intermolecular interactions. nih.gov

For N-phenylbenzamide derivatives, intramolecular N—H⋯O hydrogen bonds can also occur, influencing the conformation of the molecule. nih.gov The presence of substituents on the phenyl rings can affect the nature and strength of these interactions. For example, in N-(8-fluoronaphthalen-1-yl)benzamide derivatives, NH···F and NH···O=C hydrogen bonds play a crucial role in the crystal packing. nsf.gov Theoretical studies on substituted nitroxide radicals also highlight the importance of hydrogen bonding, with the strength and nature of these interactions being tunable by the electronic properties of the substituents. rsc.org

These examples from related compounds suggest that the amide N-H group and the oxygen atoms of the carbonyl and nitro groups in 4-methyl-N-(2-nitrophenyl)benzamide are the primary sites for hydrogen bonding. The specific geometry of these bonds and the key residues involved in a protein binding pocket would depend on the specific protein target.

| Interaction Type | Potential Donor/Acceptor in this compound | Reference Compound Example | Citation |

| Intermolecular N—H···O Hydrogen Bond | Amide N-H (donor), Carbonyl O (acceptor), Nitro O (acceptor) | 2-iodo-N-(4-nitrophenyl)benzamide | iucr.org |

| Intermolecular C—H···O Hydrogen Bond | Aromatic C-H (donor), Carbonyl O (acceptor), Nitro O (acceptor) | 2-nitro-N-(2-nitrophenyl)benzamide | nih.gov |

| Intramolecular N—H···O Hydrogen Bond | Amide N-H (donor), Methoxy (B1213986) O (acceptor) | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | nih.gov |

| Intermolecular N—H···F Hydrogen Bond | Amide N-H (donor), Fluorine (acceptor) | N-(8-fluoronaphthalen-1-yl)benzamide | nsf.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their complexes, providing insights into the stability of ligand-protein interactions over time. nih.govnih.gov While specific MD simulation studies on this compound are not publicly available, the general principles and methodologies are well-established and can be applied to this compound.

An MD simulation of a protein-ligand complex, such as this compound bound to a target protein, would typically involve the following steps: system preparation, simulation execution, and trajectory analysis. youtube.com The initial coordinates of the complex could be obtained from molecular docking studies. The system is then solvated in a water box with appropriate ions to neutralize the charge, and the simulation is run for a specified period, often on the nanosecond to microsecond timescale. nih.gov

Analysis of the MD trajectory can reveal important information about the stability of the complex. Key parameters to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational changes, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov The persistence of hydrogen bonds and other non-covalent interactions between the ligand and protein residues throughout the simulation is a key indicator of binding stability. frontiersin.org

For example, MD simulations of nitrobenzene (B124822) dioxygenase have provided insights into the specific interactions that stabilize the active site architecture and position the substrate for oxidation. rutgers.edu Similarly, simulations of protein-protein complexes have shown that interfaces can rearrange into stable substates with alternative residue-residue contacts. frontiersin.org These studies underscore the importance of dynamic analysis in understanding molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov For nitroaromatic compounds, QSAR studies have been extensively used to predict their toxic effects. nih.govmdpi.com These studies have shown that the toxicity of nitroaromatics is often related to their hydrophobicity and electrophilicity. nih.gov

While a specific QSAR model for this compound has not been reported, general QSAR models for nitroaromatic compounds can provide an estimation of its potential biological activity. These models are typically built using a dataset of diverse nitroaromatic compounds with known activities. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can include constitutional, topological, and quantum chemical parameters. nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates the descriptors to the biological activity. osti.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. osti.gov

For instance, a QSAR study on the toxicity of 95 diverse nitroaromatic compounds against Tetrahymena pyriformis identified key structural factors influencing their activity. nih.gov Another systematic review of QSAR studies on nitroaromatic compounds highlighted the various toxic endpoints that have been modeled, including mutagenicity and carcinogenicity. nih.gov These models can be used to screen new or untested compounds like this compound for potential toxicity based on their calculated descriptors.

| Descriptor Type | Examples | Relevance to Nitroaromatic Toxicity | Citation |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Important for transport to the site of action. | nih.gov |

| Electronic | LUMO energy (Lowest Unoccupied Molecular Orbital) | Related to electrophilic reactivity. | nih.gov |

| Steric | Molar refractivity | Describes the size and polarizability of the molecule. | mdpi.com |

| Topological | Kier & Hall indices | Encodes information about molecular connectivity and shape. | nih.gov |

In Silico ADMET Predictions focused on Drug-Likeness and Pharmacokinetic Properties (excluding safety/toxicity profiles)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to assess the potential of a compound to become a drug. This section focuses on the drug-likeness and pharmacokinetic properties of this compound, based on general principles and studies of related benzamide (B126) derivatives.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. phcogj.com Compounds that adhere to these rules are more likely to have good oral bioavailability. For N-phenylbenzamide derivatives, computational predictions of ADME properties are often performed. nih.gov

Pharmacokinetic properties that can be predicted in silico include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding. These predictions are based on models derived from experimental data of a large number of compounds. The protonation state of a drug, which can be predicted by its pKa value, significantly influences its ADMET properties. nih.govacs.org

| ADMET Property | Predicted Parameter | Importance | Reference for Methodology |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | nih.gov |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for central nervous system activity. | nih.gov |

| Metabolism | Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. | nih.gov |

| Drug-Likeness | Lipinski's Rule of Five | Assesses the likelihood of oral bioavailability. | phcogj.com |

| Pharmacokinetics | Bioavailability Score | An overall score predicting the probability of a compound being a successful drug. | phcogj.com |

Non-Linear Optical (NLO) Property Prediction and Analysis

Non-linear optical (NLO) materials have applications in technologies such as optical data storage and processing. Organic compounds with extended π-electron systems and electron donor-acceptor groups often exhibit significant NLO properties. The presence of the nitro group (an electron acceptor) and the methyl group (a weak electron donor) in this compound suggests it may possess NLO activity.

The second-order NLO properties of a molecule are characterized by the first hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict β values. worldscientific.com These calculations can provide insights into the relationship between molecular structure and NLO response.

For example, a computational study on (E)-4-Methoxy-2-[(4-nitrophenyl)iminomethyl]phenol, a Schiff base with a nitro group, investigated its second-order NLO properties using DFT. worldscientific.com The study analyzed the contribution of frontier molecular orbitals and natural bond orbitals to the hyperpolarizability. worldscientific.com Another study on non-fullerene derivatives showed that the presence of nitro groups significantly enhanced the NLO response due to their strong electron-withdrawing character. nih.gov

While direct experimental or computational data on the NLO properties of this compound are scarce, the general principles derived from studies of other nitro-containing aromatic compounds suggest that it could be a candidate for NLO applications. The relative orientation of the donor and acceptor groups and the extent of π-conjugation in the molecule would be critical factors determining the magnitude of its NLO response.

In Vitro Biological Activity Evaluation of 4 Methyl N 2 Nitrophenyl Benzamide and Its Analogues

Antimicrobial Activity Studies

The antimicrobial efficacy of N-phenylbenzamide derivatives has been a subject of considerable research, with studies indicating that these compounds can exhibit inhibitory activity against a range of microbial pathogens. nih.govnanobioletters.commdpi.com The introduction of various substituents on the benzamide (B126) scaffold allows for the fine-tuning of their biological activity. nih.govnih.gov

Evaluation against Gram-Positive Bacterial Strains

Several studies have investigated the activity of benzamide analogues against Gram-positive bacteria. For instance, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were synthesized and evaluated for their antibacterial properties. One particular benzamide derivative demonstrated significant activity against Bacillus subtilis and drug-resistant strains of B. subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.9 µg/ml, 1.95 µg/ml, and 7.8 µg/ml, respectively. nih.gov Another study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed that N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide possessed antibacterial potential against Gram-positive bacteria. nih.govtandfonline.com

Interactive Table: Antimicrobial Activity of Benzamide Analogues against Gram-Positive Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzamide derivative 1d | Bacillus subtilis | 3.9 | nih.gov |

| Benzamide derivative 1d | Drug-resistant B. subtilis | 1.95 | nih.gov |

| Benzamide derivative 1d | Staphylococcus aureus | 7.8 | nih.gov |

Evaluation against Gram-Negative Bacterial Strains

The activity of benzamide derivatives has also been assessed against Gram-negative bacteria. In the same study of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, the N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide compound also showed antibacterial potential against Gram-negative bacteria. nih.govtandfonline.com Research on other benzamide derivatives has shown that some compounds exhibit notable activity against Escherichia coli. nanobioletters.com

Interactive Table: Antimicrobial Activity of Benzamide Analogues against Gram-Negative Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide | Gram-negative bacteria | Not Specified | nih.govtandfonline.com |

| Benzamide derivative 5a | E. coli | 3.12 | nanobioletters.com |

Antifungal Activity Assessment

The antifungal properties of benzamide analogues have been explored, revealing their potential to inhibit the growth of various fungal pathogens. A study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives found that N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide demonstrated excellent antifungal potential against Candida albicans and Aspergillus niger. nih.govtandfonline.com Another study focusing on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives reported that many of these compounds exhibited good antifungal activities against several phytopathogenic fungi. nih.gov Specifically, compound 6k showed a broad spectrum of activity with EC50 values ranging from 0.98 to 6.71 µg/mL. nih.gov

Antidiabetic Potential through Enzyme Inhibition Assays

The management of blood glucose levels is a key strategy in controlling type 2 diabetes. One therapeutic approach involves the inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase, which can delay glucose absorption and reduce postprandial hyperglycemia. nih.govnih.gov

Alpha-Glucosidase Inhibition Studies

Several benzamide derivatives have been investigated for their ability to inhibit α-glucosidase. In a study of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, the compound N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide was identified as a potent α-glucosidase inhibitor with an IC50 value of 10.13 µM. nih.govtandfonline.com Other research on different series of benzamide derivatives has also reported significant α-glucosidase inhibitory activity, with some compounds showing even greater potency than the standard drug acarbose. nih.gov

Interactive Table: α-Glucosidase Inhibition by Benzamide Analogues

| Compound/Analogue | IC50 (µM) | Reference |

|---|---|---|

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | 10.13 | nih.govtandfonline.com |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(phenyl)acetamide (12a) | 18.25 | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(4-methylphenyl)acetamide (12d) | 20.76 | nih.gov |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(4-methoxyphenyl)acetamide (12g) | 24.24 | nih.gov |

Alpha-Amylase Inhibition Studies

The inhibition of α-amylase is another important target for controlling postprandial hyperglycemia. nih.gov A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were evaluated for their α-amylase inhibitory potential. The compound N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide was found to be a highly potent α-amylase inhibitor with an IC50 value of 1.52 µM. nih.govtandfonline.com This indicates the potential of benzamide analogues as effective inhibitors of this key digestive enzyme.

Interactive Table: α-Amylase Inhibition by Benzamide Analogues

| Compound/Analogue | IC50 (µM) | Reference |

|---|---|---|

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | 1.52 | nih.govtandfonline.com |

Antiviral Activity Investigations via Target Enzyme Inhibition

Deubiquitinase (DUB) Enzyme Inhibition

Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin system and have emerged as therapeutic targets for various diseases, including viral infections nih.govnih.gov. DUBs can be encoded by viruses or be part of the host's cellular machinery, and they play a crucial role in processes like viral replication and the host's innate immune response nih.govnih.gov. The inhibition of specific DUBs can lead to beneficial therapeutic effects nih.gov. For instance, certain small molecule inhibitors of cellular DUBs have demonstrated broad-spectrum antiviral activity against a variety of RNA viruses nih.govmdpi.com. The papain-like protease (PLpro) of coronaviruses, such as SARS-CoV-2, acts as a DUB, and its inhibition can block viral replication mdpi.com.

However, based on the available scientific literature, no studies have been conducted to specifically evaluate the inhibitory activity of 4-methyl-N-(2-nitrophenyl)benzamide against deubiquitinase enzymes. Therefore, its potential as a DUB inhibitor and its consequential antiviral activity remain uninvestigated.

Antiproliferative and Anticancer Activity in Cell-Based Assays (non-human cell lines)

The antiproliferative and anticancer potential of benzamide derivatives has been a subject of significant research.

In Vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., Dalton's Ascites Lymphoma, MCF-7 breast cancer)

The cytotoxicity of chemical compounds is often evaluated against various cancer cell lines to determine their potential as anticancer agents. Dalton's Lymphoma Ascites (DLA) cells, a model of transplantable murine lymphoma, and the MCF-7 human breast cancer cell line are commonly used for such in vitro assays dmvasudevan.comnih.govsemanticscholar.org. The trypan blue exclusion method is a common technique to assess cell viability and cytotoxicity in DLA cell lines semanticscholar.orgdevagirijournals.com.

Despite the use of these cell lines to test various natural and synthetic compounds mdpi.comresearcher.lifenih.gov, there is no specific data available from the reviewed literature on the cytotoxic effects of this compound against either Dalton's Ascites Lymphoma or MCF-7 breast cancer cell lines.

Evaluation of Enzyme Inhibition relevant to Cancer Pathways (e.g., MAO A/B, Histone Deacetylase)

Monoamine Oxidase (MAO) A/B Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the catabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders nih.gov. Research has shown that aromatic amide derivatives can be potent MAO-A/B inhibitors nih.gov. While direct studies on this compound are not available, research on structurally similar anilides provides insight. For example, N-(2,4-dinitrophenyl)benzamide was found to have a higher preference for inhibiting MAO-A nih.gov. Another study on tosylated acyl hydrazones showed that a compound with a 2-nitrophenyl group (compound 3r ) exhibited inhibitory activity against MAO-B mdpi.com.

Table 1: MAO Inhibition by Analogues of this compound

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| N-(2,4-dinitrophenyl)benzamide (7) | MAO-A | 126 | nih.gov |

IC50: The half maximal inhibitory concentration.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are key enzymes in epigenetic regulation, and their inhibitors are a significant class of anticancer agents acs.orgtandfonline.comexplorationpub.com. Benzamide derivatives, in particular, have shown promise as HDAC inhibitors atlantis-press.comnih.gov. The structure-activity relationship for benzanilides indicates that a substituent at the 2'-position is crucial for inhibitory activity, potentially acting as a hydrogen-bonding site acs.org. Studies on various benzamide analogues have demonstrated their ability to inhibit class I HDACs and exhibit antiproliferative activity against cancer cell lines nih.govnih.gov. For instance, novel N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of HDAC1 and HDAC2 nih.gov.

Although the general class of benzamides shows significant activity as HDAC inhibitors, no specific data on the HDAC inhibitory potential of this compound has been reported in the reviewed literature.

Antioxidant Activity Assessment

Antioxidant compounds can neutralize free radicals and protect cells from oxidative stress mdpi.com. The antioxidant potential of phenolic compounds and their derivatives has been widely studied mdpi.commdpi.com. The presence of certain functional groups can influence antioxidant activity. For example, research has indicated that introducing a nitro group into the catechol ring of hydroxytyrosol (B1673988) positively affects its antioxidant capacity mdpi.com. Similarly, studies on thymol-based benzamide derivatives have highlighted their antioxidant properties researchgate.net.

While analogues of this compound have been investigated for antioxidant activity, there are no direct experimental studies assessing the antioxidant potential of this compound itself.

Other Enzymatic Inhibition Studies (e.g., Succinate (B1194679) Dehydrogenase)

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the Krebs cycle and cellular respiration nih.gov. Inhibition of SDH can have significant metabolic consequences and is the target for a class of fungicides known as SDHIs nih.gov. In experimental models, inhibition of SDH has been linked to both pathological conditions and protective effects depending on the context nih.govnih.gov.

There is currently no scientific literature available that investigates the inhibitory effect of this compound on succinate dehydrogenase.

Mechanistic Investigations of Biological Action

Target Identification and Validation for Observed Activities

There is currently no specific information in the scientific literature that identifies or validates any biological targets for 4-methyl-N-(2-nitrophenyl)benzamide. While related benzamide (B126) and nitroaniline structures have been investigated for their interactions with various enzymes and receptors, no such data exists for this exact compound.

Biochemical Pathway Modulation Studies

Consistent with the absence of identified biological targets, there are no published studies detailing the modulation of any specific biochemical pathways by this compound. Research into the effects of this compound on cellular signaling cascades, metabolic pathways, or other biological networks has not been reported.

Molecular Interactions within Biological Systems (e.g., protein-ligand binding)

Detailed analyses of the molecular interactions of this compound, such as protein-ligand binding studies, are not available in the current body of scientific literature. Consequently, there is no data to construct a data table on this topic.

Structure Activity Relationship Sar Studies for 4 Methyl N 2 Nitrophenyl Benzamide Derivatives

Correlation between Structural Features and Biological Potency

The biological potency of derivatives of 4-methyl-N-(2-nitrophenyl)benzamide is intricately linked to their structural characteristics. The core structure consists of a 4-methylbenzoyl group linked via an amide bond to a 2-nitrophenyl moiety. SAR studies on related benzamide (B126) series reveal that the nature and position of substituents on both aromatic rings, as well as the amide linker, play a significant role in determining the biological activity.

For instance, in various classes of benzamide derivatives, the presence of specific substituents on the phenyl rings has been shown to be indispensable for activity. Studies on N-phenylbenzamide derivatives as potential antiparasitic agents have demonstrated that modifications to the core structure can dramatically alter their effectiveness against kinetoplastid parasites. nih.govacs.org Similarly, research into benzamide derivatives as histone deacetylase inhibitors has highlighted that a substituent at the 2'-position of the anilide ring, such as an amino or hydroxy group, is essential for inhibitory activity, likely acting as a hydrogen-bonding site. psu.edu

The following table summarizes the general impact of key structural features on the biological activity of benzamide derivatives, providing a framework for understanding the SAR of this compound analogues.

| Structural Feature | General Impact on Biological Potency |

| Amide Linker | The amide bond is often crucial for maintaining a specific conformation required for target binding. |

| Substituents on the Benzoyl Ring | The nature and position of substituents, such as the 4-methyl group, can influence lipophilicity, electronic properties, and steric interactions, thereby affecting potency. |

| Substituents on the Nitrophenyl Ring | The nitro group's electron-withdrawing properties and its position are critical. The ortho-position of the nitro group in the parent compound likely influences the molecule's conformation and electronic distribution. |

Impact of Substituent Position and Electronic Properties on Activity

The position and electronic nature of substituents on the aromatic rings of this compound are critical determinants of its biological activity. The electron-withdrawing character of the nitro group at the ortho position of the N-phenyl ring significantly influences the electronic density of the entire molecule.

Studies on other nitrophenyl-containing compounds have shown that the position of the nitro group can drastically affect biological activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the relative positions of nitro and methyl groups on the N-phenyl ring led to differences in their antidiabetic inhibitory potential. nih.gov The presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) can create a favorable electronic environment for biological activity. nih.gov

The impact of substituent positioning can be further illustrated by the following observations from related compound series:

Ortho vs. Meta vs. Para Positions: The biological activity of substituted phenyl derivatives often shows a strong dependence on the substituent's position. For instance, in a study of thiosemicarbazide (B42300) derivatives, ortho-substituted compounds showed a greater increase in antibacterial activity compared to their meta and para isomers. mdpi.com

Steric Hindrance: Substituents at certain positions can introduce steric hindrance, which may either be beneficial or detrimental to activity. For example, research on histone deacetylase inhibitors indicated that a 3'-methyl group on the anilide ring led to a loss of activity, suggesting that steric bulk at this position is not well-tolerated by the biological target. psu.edu Conversely, 5'-substituted derivatives showed activity comparable to the parent compound, implying less steric constraint at this position. psu.edu

The table below outlines the influence of substituent properties on the activity of benzamide derivatives.

| Substituent Property | General Effect on Activity |

| Electron-Withdrawing Groups (e.g., -NO2) | Can increase activity by enhancing interactions with the biological target. researchgate.net |

| Electron-Donating Groups (e.g., -CH3) | Can also positively influence activity, sometimes in conjunction with electron-withdrawing groups. nih.gov |

| Positional Isomerism | The relative position of substituents can significantly alter biological potency due to steric and electronic effects. mdpi.comrsc.org |

Conformational Effects on Biological Response

The three-dimensional conformation of this compound and its derivatives is a critical factor in their biological activity. The molecule's ability to adopt a specific spatial arrangement allows it to fit into the binding site of its biological target. The amide bond, while generally planar, allows for rotation around the adjacent single bonds, leading to different conformations.

The ortho-nitro group on the N-phenyl ring is likely to play a significant role in dictating the preferred conformation. It can create steric hindrance that restricts rotation around the N-C(phenyl) bond, thereby locking the molecule into a more rigid conformation. This conformational rigidity can be advantageous for binding to a specific target, as it reduces the entropic penalty upon binding.

Studies on other N-substituted benzamides have highlighted the importance of conformation:

In a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the introduction of an ortho-methoxy substituent caused steric hindrance that prevented the amide moiety from being coplanar with the benzene (B151609) ring, which in turn affected the molecule's lipophilicity and likely its biological interactions. nih.gov

Conformational analysis of N-methylated lipopeptides revealed that an extended conformer around the central residues was relevant for anti-parasitic activity. mdpi.com

Development of Pharmacophore Models from SAR Data

Pharmacophore modeling is a powerful computational tool that distills the key steric and electronic features of a series of active molecules into a three-dimensional model. This model represents the essential interactions required for a molecule to bind to a specific biological target. For this compound derivatives, a pharmacophore model would be derived from the SAR data to guide the design of new, more potent compounds.

Pharmacophore models for various classes of benzamide derivatives have been successfully developed. For example:

A five-featured pharmacophore model for benzamide analogues as FtsZ inhibitors was developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

For N-benzyl benzamide derivatives acting as melanogenesis inhibitors, a 3D pharmacophore model was established to describe the three-dimensional interaction between the ligand and its receptor. nih.gov

Pharmacophore models have also been employed in the study of benzamide derivatives as ROCK1 inhibitors and HDAC inhibitors. tandfonline.comresearchgate.net

Based on the structure of this compound and the SAR of related compounds, a hypothetical pharmacophore model could include:

A hydrophobic feature corresponding to the 4-methyl group.

An aromatic ring feature for the benzoyl group.

A hydrogen bond acceptor and/or donor associated with the amide linkage.

An aromatic ring feature for the nitrophenyl group.

An electron-withdrawing or polar feature representing the nitro group.

The following interactive table presents a hypothetical pharmacophore model for this compound derivatives based on common features found in related benzamide inhibitors.

| Pharmacophore Feature | Corresponding Structural Moiety | Putative Interaction with Target |

| Hydrophobic Group | 4-methyl group on the benzoyl ring | Interaction with a hydrophobic pocket in the binding site. |

| Aromatic Ring 1 | Benzoyl ring | π-π stacking interactions. |

| Hydrogen Bond Acceptor/Donor | Amide carbonyl oxygen and N-H group | Formation of hydrogen bonds with amino acid residues. |

| Aromatic Ring 2 | Nitrophenyl ring | π-π stacking or other aromatic interactions. |

| Electron-Withdrawing Feature | Ortho-nitro group | Electrostatic interactions or hydrogen bonding. |

The development of such a pharmacophore model is an iterative process. As more SAR data for this compound derivatives become available, the model can be refined to provide a more accurate representation of the key features required for biological activity, ultimately accelerating the discovery of novel and more effective therapeutic agents.

Advanced Material Science and Physicochemical Properties Excluding Basic Compound Identification

Crystal Engineering and Supramolecular Chemistry of Benzamide (B126) Derivatives

The arrangement of molecules in a crystalline solid, dictated by intermolecular forces, is the focus of crystal engineering. For benzamide derivatives like 4-methyl-N-(2-nitrophenyl)benzamide, this field provides a framework for understanding and designing materials with specific properties.

Design of Specific Hydrogen Bond Patterns and Crystal Architectures

The molecular structure of benzamide derivatives offers a versatile platform for creating specific hydrogen bond patterns, which in turn direct the formation of predictable crystal architectures. The amide functional group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is pivotal in this process.

The deliberate modification of the molecular structure, a technique known as "molecular engineering," allows for the tuning of these interactions to achieve desired solid-state properties. jhuapl.edu By strategically placing substituents, researchers can guide the self-assembly of molecules into non-centrosymmetric crystal structures, a prerequisite for second-order nonlinear optical activity.

Role of Intermolecular Interactions in Solid-State Stability

The stability of the solid-state form of a compound is a critical factor for its practical application. Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the thermodynamic stability of the crystal lattice of benzamide derivatives.

Optical Properties Research

The optical properties of organic materials are of great interest for applications in optoelectronics and photonics. The presence of aromatic rings and nitro groups in this compound suggests the potential for interesting electronic and nonlinear optical behavior.

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. These transitions are typically of the π → π* and n → π* type, associated with the aromatic rings and the nitro and carbonyl groups.

The position and intensity of the absorption bands in the UV-Vis spectrum provide valuable information about the electronic structure of the molecule. The electronic transitions in similar compounds, such as g-C3N4, have been studied to understand their semiconductor properties. rsc.org

Investigation of Non-Linear Optical (NLO) Response and Second Harmonic Generation (SHG) Efficiency

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them. jhuapl.edu Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the material to generate a single photon with twice the frequency. nih.gov This process is only possible in materials that lack a center of symmetry (non-centrosymmetric). nih.gov

Organic molecules with donor-π-acceptor motifs, such as those containing nitro groups (acceptor) and methyl groups (donor) attached to a π-conjugated system, are promising candidates for NLO applications. researchgate.net The investigation of SHG efficiency in materials like 2-methyl-4-nitroaniline (B30703) (MNA) has demonstrated their potential for frequency conversion. nih.govresearchgate.net The SHG response of a material is quantified by its second-order nonlinear susceptibility (χ(2)). nih.govresearchgate.net For instance, certain polyimides incorporating NLO-active dyes have shown significant χ(2) values. researchgate.net

The design of non-centrosymmetric crystal structures is crucial for achieving a macroscopic SHG response. worldscientific.com Researchers have explored various strategies, including the use of chiral molecules and the engineering of specific intermolecular interactions, to induce non-centrosymmetric packing.

Thermal Behavior and Stability in Academic Contexts (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This analysis provides insights into the thermal stability and decomposition profile of a material. For this compound, TGA can determine the temperature at which the compound begins to decompose, which is a critical parameter for its processing and application in devices that may operate at elevated temperatures.

Studies on related materials, such as 2,4-dinitrophenylhydrazine, have utilized TGA to assess their thermal stability, which is an important factor for their application in NLO devices. worldscientific.com The decomposition temperature and the pattern of weight loss can also provide information about the degradation mechanism of the compound.

Potential Academic Applications and Future Research Directions

Development of Novel Chemical Probes for Biological Systems

Benzamide (B126) and nitrophenyl moieties are present in various biologically active molecules. In theory, 4-methyl-N-(2-nitrophenyl)benzamide could be investigated as a scaffold for developing novel chemical probes. The nitro group, for instance, can be a handle for fluorescent quenching or a precursor for an amino group, which can be further functionalized. However, there are currently no published studies detailing the development or use of this compound as a chemical probe for any biological system.

Inspiration for New Therapeutic Agent Design (preclinical focus)

The benzamide structure is a well-established pharmacophore found in a wide array of therapeutic agents. nih.gov Derivatives of benzamide have shown a multitude of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnanobioletters.com While this provides a rationale for exploring the therapeutic potential of related compounds, there is no specific preclinical research available for this compound to suggest its efficacy or mechanism of action in any therapeutic area.

Applications in Materials Science (e.g., NLO materials)

Compounds containing nitroaniline-like substructures are sometimes investigated for their nonlinear optical (NLO) properties. The push-pull electronic nature of a donor group (like a methyl group on a phenyl ring) and an acceptor group (like a nitro group) can lead to a large molecular hyperpolarizability. While this makes the general class of molecules interesting for materials science, there are no specific studies that have characterized the NLO properties or other materials science applications of this compound.

Exploration of New Synthetic Methodologies

The synthesis of N-aryl benzamides is a fundamental transformation in organic chemistry. A common method involves the coupling of a benzoic acid derivative with an aniline (B41778) derivative. chemicalbook.com For this compound, this would likely involve the reaction of 4-methylbenzoyl chloride with 2-nitroaniline (B44862). While general procedures for such reactions are well-documented, specific studies focusing on optimizing the synthesis of this compound or using it as a model compound for new synthetic methodologies have not been identified in the scientific literature.

Advanced Computational Modeling for Rational Design

Computational studies, such as density functional theory (DFT) calculations, are often employed to predict the geometric, electronic, and spectroscopic properties of molecules. Such studies could, in principle, be applied to this compound to understand its conformational preferences, frontier molecular orbitals, and potential for intermolecular interactions. This could guide its rational design for various applications. However, no specific computational studies for this compound are available in the current body of scientific literature.

Investigations into Novel Biological Targets and Pathways

Given the broad biological activities of the benzamide class of compounds, future research could involve screening this compound against various biological targets, such as enzymes or receptors, to identify novel interactions and potential therapeutic pathways. Phenotypic screening could also reveal unexpected biological activities. At present, however, there is no published research detailing the investigation of this compound against any specific biological targets or pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.